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Abstract
This document provides detailed protocols for the immunoprecipitation of Aurora kinases A and

B, incorporating the use of SAR156497, a potent and selective inhibitor of Aurora kinases.[1][2]

These protocols are intended for researchers in cell biology, cancer research, and drug

development who are investigating the molecular interactions and downstream signaling

pathways of Aurora kinases. The provided methodologies are essential for studying the effects

of SAR156497 on kinase activity and its interaction with cellular binding partners.

Introduction to SAR156497 and Aurora Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play

crucial roles in regulating mitosis.[1][3] Their dysregulation is frequently observed in various

cancers, making them attractive targets for anticancer therapies.[1][4] SAR156497 is a novel

and exquisitely selective small molecule inhibitor of Aurora kinases A, B, and C.[1]

Understanding the interaction of SAR156497 with Aurora kinases and its effect on their function

is vital for the development of targeted cancer treatments. Immunoprecipitation is a key

technique to isolate Aurora kinases and their associated protein complexes from cell lysates to

study these interactions.
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Quantitative Data: SAR156497 Inhibition of Aurora
Kinases
The following table summarizes the in vitro inhibitory activity of SAR156497 against Aurora A

and Aurora B kinases.

Kinase Target IC50 (nM) Reference

Aurora A 0.6 [2]

Aurora B 1.0 [2]

Signaling Pathway of Aurora Kinases in Mitosis
Aurora kinases are integral to the proper execution of mitosis. Aurora A is primarily involved in

centrosome maturation and the formation of the bipolar spindle, while Aurora B, as part of the

chromosomal passenger complex (CPC), is essential for chromosome condensation, proper

kinetochore-microtubule attachments, and the spindle assembly checkpoint.
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Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis and the

inhibitory action of SAR156497.

Experimental Workflow for Immunoprecipitation
The following diagram outlines the major steps for the immunoprecipitation of Aurora kinases

from cell lysates.
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1. Cell Culture & Treatment
(e.g., with SAR156497 or vehicle)

2. Cell Lysis
(using appropriate lysis buffer)

3. Lysate Pre-clearing
(with Protein A/G beads)

4. Antibody Incubation
(with anti-Aurora A/B antibody)

5. Immunocomplex Capture
(with Protein A/G beads)

6. Washing
(to remove non-specific binding)

7. Elution
(of immunoprecipitated proteins)

8. Downstream Analysis
(e.g., Western Blot, Mass Spectrometry)

Click to download full resolution via product page

Caption: General workflow for the immunoprecipitation of Aurora kinases.

Detailed Experimental Protocols
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Materials and Reagents

Cell Lines: Human cell lines with detectable levels of Aurora kinases (e.g., HeLa, HCT116).

SAR156497: Prepare stock solutions in DMSO.

Antibodies:

Primary antibody: Rabbit anti-Aurora A or Rabbit anti-Aurora B monoclonal antibody.

Secondary antibody (for Western Blot): HRP-conjugated anti-rabbit IgG.

Lysis Buffer: (RIPA buffer or a non-denaturing lysis buffer) 50 mM Tris-HCl (pH 7.4), 150 mM

NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and

phosphatase inhibitors just before use.

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

Elution Buffer: 2x Laemmli sample buffer or 0.1 M glycine-HCl (pH 2.5).

Protein A/G Agarose Beads

Phosphate-Buffered Saline (PBS)

DMSO (vehicle control)

Protocol 1: Immunoprecipitation of Aurora Kinase A/B

This protocol is adapted from established immunoprecipitation procedures.[5][6]

Cell Culture and Treatment:

Culture cells to 70-80% confluency.

Treat cells with the desired concentration of SAR156497 or DMSO (vehicle control) for the

specified duration.

Cell Lysis:
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Wash cells twice with ice-cold PBS.

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional

vortexing.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Protein Concentration Determination:

Determine the protein concentration of the cleared lysate using a standard protein assay

(e.g., BCA assay).

Pre-clearing the Lysate:

To approximately 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G

agarose beads.

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new pre-

chilled tube.

Immunoprecipitation:

Add 1-2 µg of the primary antibody (anti-Aurora A or anti-Aurora B) to the pre-cleared

lysate.

Incubate overnight at 4°C with gentle rotation.

Add 30 µL of a 50% slurry of Protein A/G agarose beads to capture the antibody-protein

complexes.

Incubate for 2-4 hours at 4°C with gentle rotation.

Washing:
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Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash

buffer. After the final wash, carefully remove all supernatant.

Elution:

For Western Blot Analysis: Add 30-50 µL of 2x Laemmli sample buffer directly to the

beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.

Centrifuge to pellet the beads, and collect the supernatant.

For Mass Spectrometry or Kinase Assays: Elute the proteins using a non-denaturing

elution buffer, such as 0.1 M glycine-HCl (pH 2.5), and immediately neutralize the eluate

with 1 M Tris-HCl (pH 8.5).

Downstream Analysis:

Analyze the eluted proteins by Western blotting to confirm the presence of the target

Aurora kinase and any co-immunoprecipitated proteins.

For further analysis, the eluted proteins can be subjected to mass spectrometry for

identification of interacting partners or used in in vitro kinase assays.

Conclusion
This document provides a comprehensive guide for the immunoprecipitation of Aurora kinases

using the selective inhibitor SAR156497. The detailed protocols and supporting information will

aid researchers in investigating the molecular mechanisms of Aurora kinase function and the

effects of their inhibition. Adherence to these protocols will facilitate the generation of robust

and reproducible data in the study of these important oncogenic kinases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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